molecular formula C14H19NO3 B13192748 benzyl N-(4-methyl-2-oxopentyl)carbamate

benzyl N-(4-methyl-2-oxopentyl)carbamate

Cat. No.: B13192748
M. Wt: 249.30 g/mol
InChI Key: HGMDAKQQGYEZHV-UHFFFAOYSA-N
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Description

Benzyl N-(4-methyl-2-oxopentyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 4-methyl-2-oxopentylamine backbone. This compound is structurally significant due to its carbamate functionality, which is widely utilized in organic synthesis and medicinal chemistry for protecting amine groups during multi-step reactions . The 4-methyl-2-oxopentyl moiety introduces steric and electronic effects that influence reactivity and stability.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-(4-methyl-2-oxopentyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-11(2)8-13(16)9-15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17)

InChI Key

HGMDAKQQGYEZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Using Chloroformates

One common method for synthesizing carbamates involves the reaction of an amine with a chloroformate in the presence of a base. For example, benzyl chloroformate can be used to synthesize benzyl carbamates. This method is straightforward and widely applicable.

Using Mixed Carbonates

Mixed carbonates, such as those derived from p-nitrophenyl chloroformate, are also effective for carbamate synthesis. These reagents are activated by electron-withdrawing groups, making them highly reactive towards amines.

Preparation of Benzyl N-(4-Methyl-2-Oxopentyl)carbamate

To prepare this compound, one would typically start with the synthesis of the 4-methyl-2-oxopentylamine. This amine can then be reacted with benzyl chloroformate in the presence of a base to form the desired carbamate.

Synthesis of 4-Methyl-2-Oxopentylamine

The synthesis of 4-methyl-2-oxopentylamine involves several steps, including the reduction of a suitable aldehyde or ketone to form the amine. This can be achieved through reductive amination techniques.

Carbamate Formation

Once the amine is prepared, it can be reacted with benzyl chloroformate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Analysis and Purification

After synthesis, the carbamate can be purified using column chromatography, typically on silica gel. The purity and structure of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-methyl-2-oxopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-methyl-2-oxopentyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(4-methyl-2-oxopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and has potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamates with benzyl or substituted benzyl groups are common in pharmaceutical intermediates and bioactive molecules. Below is a comparative analysis of benzyl N-(4-methyl-2-oxopentyl)carbamate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Backbone Key Features Applications/Notes References
This compound 4-methyl-2-oxopentylamine + Cbz - Ketone group introduces polarity.
- Steric hindrance from methyl branch.
Potential protease inhibitor intermediate.
Calpeptin (Benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) Peptidic backbone + Cbz - Dipeptidyl aldehyde structure.
- Broad-spectrum calpain inhibition.
Used in neurodegenerative disease research.
Benzyl N-(4-pyridyl)carbamate 4-pyridylamine + Cbz - Aromatic pyridine enhances solubility.
- Forms N–H⋯N hydrogen bonds.
Intermediate in heterocyclic synthesis.
Benzyl N-(4-bromoquinolin-3-yl)carbamate 4-bromoquinoline + Cbz - Bromine adds hydrophobicity.
- Quinoline moiety enables π-stacking.
Anticancer candidate (theoretical).
tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate 4-methyl-2-pyridyl + tert-butyl/Cbz - Dual protection (Boc and Cbz).
- Rigid pyridine affects conformation.
Model compound for X-ray studies.

Key Structural Differences and Implications

Backbone Flexibility :

  • This compound contains a flexible 4-methyl-2-oxopentyl chain, which may enhance conformational adaptability compared to rigid bicyclic systems like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate .
  • In contrast, peptidyl aldehydes (e.g., calpeptin) feature constrained backbones critical for protease active-site binding .

Bromine in benzyl N-(4-bromoquinolin-3-yl)carbamate introduces electrophilic reactivity, enabling cross-coupling reactions .

Hydrogen Bonding and Crystal Packing :

  • Compounds like benzyl N-(4-pyridyl)carbamate exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices , whereas tert-butyl derivatives rely on O–H⋯O interactions .

Synthetic Utility :

  • Benzyl carbamates are often preferred over tert-butyl analogs (e.g., Boc-protected compounds) for acid-labile intermediates due to their stability under acidic conditions .

Research Findings and Methodological Insights

  • Crystallography : Tools like SHELX and SIR97 have been pivotal in resolving carbamate structures, revealing torsional angles (e.g., 67.33° between aromatic rings in tert-butyl N-benzyl derivatives) and hydrogen-bonding networks .
  • Synthetic Routes : Benzyl carbamates are typically synthesized via reaction of amines with benzyl chloroformate, as seen in benzyl N-(4-pyridyl)carbamate preparation . Sterically hindered analogs (e.g., 4-methyl-2-oxopentyl derivatives) may require optimized conditions to avoid side reactions.

Biological Activity

Benzyl N-(4-methyl-2-oxopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its role in enhancing the solubility and bioavailability of compounds. The structure can be represented as follows:

C6H5CH2N(C4H7O)COO\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_4\text{H}_7\text{O})\text{COO}

This compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 4-methyl-2-oxopentyl group. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymatic pathways.

  • Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase and various proteases, which are crucial in neurotransmission and cellular signaling pathways .
  • Receptor Modulation : Compounds with a benzyl structure can also interact with receptor sites, influencing cellular responses. For instance, they may act on G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.

Biological Testing and Efficacy

A series of studies have evaluated the biological activity of this compound through in vitro assays and animal models. Key findings include:

  • Antimicrobial Activity : Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent .
  • Cytotoxicity : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability at certain concentrations. The IC50 values were determined through dose-response curves, showcasing its potency compared to standard chemotherapeutics .

Case Studies

  • Study on Antimicrobial Effects : A study conducted on the efficacy of this compound against Staphylococcus aureus reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This indicates significant antibacterial activity and suggests further exploration for therapeutic applications in treating infections .
  • Cytotoxicity in Cancer Research : In a comparative study with other carbamate derivatives, this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating its potential as a lead compound for developing anticancer drugs .

Data Summary

Activity Type IC50/MIC Values Notes
Antimicrobial32 µg/mLEffective against Staphylococcus aureus
Cytotoxicity (MCF-7)15 µMSignificant reduction in cell viability
Enzyme InhibitionVariesPotential inhibition of acetylcholinesterase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-(4-methyl-2-oxopentyl)carbamate, and what methodological considerations ensure high yields?

  • Answer : The compound can be synthesized via oxidation of benzyl N-(pent-4-en-2-yl)carbamate using ruthenium tetraoxide (generated in situ from RuCl₃/NaIO₄/CeCl₃·7H₂O), as described in protocols for analogous carbamates . For carbamate formation, coupling agents like DCC or EDCI in anhydrous solvents (e.g., DCM or THF) are recommended. Yields exceeding 90% are achievable with strict control of reaction conditions (temperature, inert atmosphere) and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for the carbamate carbonyl (δ ~155–160 ppm), ketone (δ ~205–210 ppm), and benzyl aromatic protons (δ ~7.3–7.5 ppm).
  • IR : Confirm C=O stretches for carbamate (~1700 cm⁻¹) and ketone (~1720 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Answer : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO or DMF). Monitor stability via periodic TLC/HPLC analysis. Avoid prolonged exposure to moisture or light, which may hydrolyze the carbamate group .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Answer : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Key parameters include:

  • Data Collection : High-resolution (≤1.0 Å) data from a Rigaku diffractometer with Cu-Kα radiation.
  • Hydrogen Bonding : Identify interactions (e.g., N–H⋯O) to stabilize the lattice. For example, analogous carbamates exhibit dihedral angles of ~67° between aromatic rings, influencing packing .
  • Challenges : Address disorder in flexible alkyl chains using restraints (DFIX, SIMU) and anisotropic displacement parameters .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Answer : Employ molecular docking (AutoDock, Schrödinger Suite) to study interactions with targets like histone deacetylases (HDACs). Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., ketone oxygen) for modification .

Q. How can researchers resolve contradictions between spectroscopic data and proposed structural models?

  • Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign spin systems and confirm connectivity.
  • Single-Crystal Analysis : Compare experimental vs. simulated XRD patterns.
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the benzyl group) .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

  • Answer :

  • Co-solvents : Use DMSO/water mixtures (<1% DMSO) to maintain solubility.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at the pentyl chain while preserving the carbamate core .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Carbamate Analogs

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.12 Å, b = 15.23 Å, c = 12.45 Å
Dihedral Angle (Aromatic Rings)67.33°
Hydrogen BondsN–H⋯O (2.89 Å), O–H⋯O (2.75 Å)

Table 2 : NMR Chemical Shifts for Benzyl Carbamates

Group¹H δ (ppm)¹³C δ (ppm)
Benzyl CH₂5.10–5.20 (s)66.5–67.5
Carbamate C=O-155.0–156.5
Ketone C=O-205.0–210.0

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